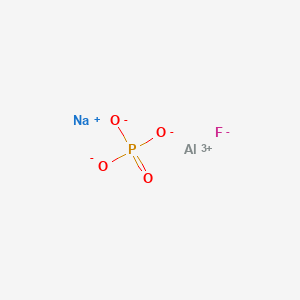

Aluminum sodium fluoride phosphate

Description

Properties

CAS No. |

64147-47-3 |

|---|---|

Molecular Formula |

AlFNaO4P |

Molecular Weight |

163.941 g/mol |

IUPAC Name |

aluminum;sodium;fluoride;phosphate |

InChI |

InChI=1S/Al.FH.Na.H3O4P/c;;;1-5(2,3)4/h;1H;;(H3,1,2,3,4)/q+3;;+1;/p-4 |

InChI Key |

ODGOHUIMFOTQID-UHFFFAOYSA-J |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[F-].[Na+].[Al+3] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Pathways

Solution-Based Precipitation Techniques for Aluminum Sodium Fluoride (B91410) Phosphate (B84403)

Solution-based methods offer excellent control over the stoichiometry and homogeneity of the resulting product by manipulating the concentrations, pH, and temperature of aqueous precursor solutions.

Neutralization Reactions Involving Phosphoric Acid and Aluminum-Fluoride Sources

A primary method for synthesizing aluminum sodium fluoride phosphate involves the neutralization of a phosphoric acid solution that contains both aluminum and fluoride ions. google.com In this process, a base, typically sodium hydroxide (B78521) (NaOH), is gradually added to the acidic solution. The addition of the base increases the pH, causing the co-precipitation of the desired salt. google.com

The reaction is carefully controlled to reach a final pH value typically in the range of 6 to 10. google.com As the neutralization proceeds, the solubility of the this compound species decreases, leading to its formation as a fine crystalline precipitate. The specific composition and crystal structure of the product are dependent on the final pH and the initial molar ratios of the reactants in the phosphoric acid solution.

Controlled Introduction of Aluminum and Fluorine Ions into Sodium Phosphate Solutions

An alternative solution-based route starts with a sodium phosphate solution, into which aluminum and fluorine ions are subsequently introduced. google.com This can be accomplished by adding solid aluminum fluoride (AlF₃) to a hot sodium phosphate solution. google.com

Initially, the aluminum fluoride dissolves in the hot solution. After a short period, the fine crystalline this compound begins to precipitate out of the solution as the system reaches supersaturation. google.com The process typically involves heating the sodium phosphate solution to enhance the dissolution of the aluminum fluoride and control the crystallization process. For example, in one described method, aluminum fluoride trihydrate (AlF₃·3H₂O) is stirred into a disodium (B8443419) phosphate solution at 80°C. google.com After an initial dissolution phase, a fine-particle precipitate forms over time. google.com

Another approach involves admixing separate solutions of sodium fluoride (NaF) and aluminum fluoride (AlF₃) under controlled pH and temperature conditions. google.com While this specific patent focuses on sodium-aluminum fluoride double salts, the principles of controlling reactant solutions and pH are directly applicable. google.com The pH of the initial NaF solution is typically alkaline (around 7.0-7.5), while the AlF₃ solution is acidic (around 2.7-3.0). google.com

Table 1: Example Parameters for Solution-Based Synthesis

| Method | Reactants | Temperature | Target pH | Observations |

| Neutralization | Phosphoric acid (containing Al and F), Sodium Hydroxide | Ambient to elevated | 6-10 | Precipitation of salt upon neutralization. google.com |

| Ion Introduction | Disodium Phosphate solution, solid AlF₃·3H₂O | 80°C | Not specified | AlF₃ dissolves, followed by precipitation after ~45 mins. google.com |

| Solution Admixing | NaF solution, AlF₃ solution | 63-85°C (145-185°F) | 3.0-6.8 | Reaction completion indicated by a sudden rise in pH. google.com |

pH-Dependent Precipitation Mechanisms

The precipitation of this compound is critically dependent on the pH of the solution. The pH dictates the specific ionic species of aluminum, fluoride, and phosphate present in the aqueous medium, which in turn governs the formation and insolubility of the final product.

In acidic conditions (pH < 5.5), aluminum exists predominantly as the hydrated cation, [Al(H₂O)₆]³⁺. mdpi.com As the pH increases, various hydrolyzed aluminum species and aluminum-fluoride complexes (AlFₓ) form. mdpi.commdpi.com The presence of fluoride increases the pH at which maximum precipitation of aluminum-containing species is achieved. mdpi.com The interaction between these aluminum species and the various protonated forms of the phosphate anion (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) is what leads to precipitation.

The synthesis is often targeted within a specific pH window to ensure the formation of the desired compound. For instance, processes may specify neutralizing a solution to a pH of 6-10 or ensuring the final reaction mixture has a terminal pH between 3.0 and 6.8. google.comgoogle.com This control is essential because different pH levels can lead to the precipitation of undesired byproducts, such as aluminum hydroxides or other phosphate salts. medicaljournalssweden.seunm.edu The binding of fluoride ions to other components, for example, can be highly pH-dependent, further emphasizing the need for precise pH control during synthesis. medicaljournalssweden.se

High-Temperature Solid-State and Melt Synthesis Approaches

High-temperature methods involve the direct reaction of solid precursors at elevated temperatures, often leading to highly crystalline and thermally stable products.

Fusion of Stoichiometric Mixtures of Sodium Phosphates, Aluminum Fluoride, and Aluminum Hydroxide

A direct and straightforward high-temperature route involves heating an intimate, stoichiometric mixture of the solid reactants: sodium phosphates, aluminum fluoride (AlF₃), and aluminum hydroxide [Al(OH)₃]. google.com The powdered precursors are mixed thoroughly to ensure homogeneity.

The mixture is then heated in a crucible to a temperature that exceeds the melting point of the reactant blend, creating a molten state. google.com The reaction proceeds within this melt. After a short period in the molten state to ensure the reaction goes to completion, the melt is cooled, solidifying into the desired this compound product. google.com This method is advantageous for producing large quantities of the material in a single batch.

Reaction Mechanisms in High-Temperature Systems

In high-temperature systems, the reaction proceeds through the thermal decomposition of precursors and subsequent recombination in a solid-state or melt-phase environment. When a mixture containing aluminum hydroxide is heated, it first dehydrates to form alumina (B75360) (Al₂O₃). This reactive, freshly formed alumina can then react with the sodium phosphates and aluminum fluoride in the mixture.

The reaction in the molten state involves the breakdown of the crystal lattices of the reactants and the diffusion of ions within the homogenous melt to form the new, stable crystalline structure of this compound upon cooling. Research on related fluoride phosphate systems suggests that at elevated temperatures, intramolecular fluorine transfer from phosphorus to aluminum can occur, which may be a key mechanistic step in the formation of the final product structure where fluorine is coordinated to aluminum. acs.org The high thermal energy overcomes the activation barriers for the solid-state diffusion and bond rearrangement required to form the complex phosphate.

Sol-Gel and Hydrothermal Synthesis Routes

The sol-gel and hydrothermal methods offer versatile, low-temperature routes to producing homogeneous and high-purity fluorophosphate (B79755) materials. These techniques allow for precise control over the composition and structure of the final product.

A novel, single-step sol-gel method has been developed for the preparation of homogeneous and transparent sodium aluminum fluoride phosphate gels and glasses. acs.orgacs.org This approach utilizes aqueous solutions of di-sodium fluorophosphate (Na₂PO₃F) and aluminum lactate (B86563) (Al(lact)₃) as the primary precursors. acs.orgresearchgate.net The process is conducted in an aqueous solution with a pH range of 2-4. acs.org This direct sol-gel route is significant as it successfully incorporates fluoride from an appropriate solution precursor, a challenge in the synthesis of fluoride-containing glasses. acs.org The use of di-sodium fluorophosphate is key to the success of this method, allowing for the direct formation of aluminum fluoride phosphate gels and glasses. acs.org

Table 1: Precursors for Single-Step Sol-Gel Synthesis

| Precursor | Chemical Formula | Role |

|---|---|---|

| Di-sodium fluorophosphate | Na₂PO₃F | Source of Sodium, Phosphorus, Fluorine |

| Aluminum lactate | Al(lact)₃ | Source of Aluminum |

| Phosphoric Acid | H₃PO₄ | Used for pH adjustment and as a phosphorus source |

Data sourced from ACS Publications. acs.org

The transformation from the initial solution to the final glass product involves significant structural rearrangements, which have been monitored using multinuclear high-resolution liquid and solid-state Nuclear Magnetic Resonance (NMR) techniques. acs.orgresearchgate.net In the initial sol-to-gel transition, the covalent fluorine-phosphorus (F-P) bond from the di-sodium fluorophosphate precursor remains stable and is not affected by the formation of aluminum-oxygen-phosphorus (Al-O-P) linkages during polycondensation. acs.orgresearchgate.net

The critical structural change occurs during the subsequent annealing of the dried xerogel at temperatures above 100°C. acs.orgresearchgate.net This thermal treatment promotes an intramolecular transfer of fluorine from phosphorus to aluminum. acs.org Concurrently, the lactate ligands are removed, leading to the formation of the final sodium aluminum fluoride phosphate glass. acs.orgresearchgate.net In the resulting glass structure, all of the fluorine is coordinated to octahedral aluminum, forming Al(F,OP)₆ units. acs.orgacs.org This rearrangement leads to a notable increase in the concentration of six-coordinate aluminum (Al(VI)) compared to corresponding fluoride-free phosphate glasses. acs.orgacs.org Studies on the related (100-x)NaPO₃ – xAlF₃ glass system confirm that fluoride addition strongly favors the formation of 6-fold coordinated aluminum at any Al/P ratio. frontiersin.org

Hydrothermal synthesis provides an effective method for crystallizing fluorophosphate materials under moderate pressure and temperature conditions. psu.edu This technique has been successfully applied to synthesize various related compounds, such as sodium vanadium fluorophosphate (NaVPO₄F) and fluorinated gallium phosphates. psu.eduacs.org

In a typical hydrothermal process for a fluorophosphate, stoichiometric amounts of precursors are mixed in deionized water and placed in a polytetrafluoroethylene (PTFE)-lined stainless steel digestion bomb. psu.edu The vessel is then heated to temperatures ranging from 170°C to 250°C, creating a self-generating (autogenous) internal pressure. psu.edumdpi.com The reaction is held at this temperature for a period that can range from a few hours to several days. acs.orgmdpi.com For instance, Na₃V₂O₂ₓ(PO₄)₂F₃₋₂ₓ with high crystallinity has been obtained in as little as 2 hours at 170°C. mdpi.com In another example, crystals of Sr₃Al₂(HPO₄)F₁₀ were grown at a higher temperature of 973 K (700°C) and a pressure of 180 MPa over 24 hours. researchgate.net This method is advantageous for producing fine-particle morphologies due to the relatively low synthesis temperatures. psu.edu

Table 2: Hydrothermal Synthesis Conditions for Related Fluorophosphates

| Compound | Temperature | Time | Precursors |

|---|---|---|---|

| NaVPO₄F | 250°C | 48 h | VPO₄, NaF |

| Na₃V₂O₂ₓ(PO₄)₂F₃₋₂ₓ | 170°C | 2 h | NaH₂PO₄, VOSO₄, NaF |

| (NH₄)GaPO₄F | 180°C | 4 days | GaOOH, H₃PO₄, HF, Guanidine/NH₄F |

Data sourced from The Electrochemical Society, MDPI, and ACS Publications. psu.eduacs.orgmdpi.comresearchgate.net

Utilization of Industrial Byproducts and Alternative Feedstocks

The synthesis of this compound can also be approached from a resource-recovery perspective, utilizing byproducts from large-scale industrial processes as valuable raw materials. This approach aligns with circular economy principles by converting industrial waste streams into marketable chemical products.

Phosphate rock, the primary source for phosphoric acid and phosphate fertilizers, typically contains 3-4% fluorine in the form of fluorapatite. fluoridealert.orggoogle.com During the acidulation of phosphate rock with sulfuric acid, this fluorine is liberated primarily as volatile compounds, namely hydrogen fluoride (HF) and silicon tetrafluoride (SiF₄). fluoridealert.orgresearchgate.net Environmental regulations mandate the scrubbing of these toxic gases from plant emissions. fluoridealert.org

The scrubbing process typically uses water, which captures the gaseous fluorine compounds and converts them into fluosilicic acid (H₂SiF₆). researchgate.net This byproduct is an abundant and accessible source of fluorine. researchgate.net In the production of wet-process phosphoric acid, it is estimated that 45-60% of the initial fluorine in the ore is released in a gaseous, recoverable form. fluoridealert.org The growing demand for fluorine and the projected depletion of fluorspar, the traditional fluorine source, make the recovery of fluorine from phosphate processing increasingly important. fluoridealert.org

Fluosilicic acid, recovered from the tail gas of phosphate ore processing, serves as a key feedstock for producing aluminum fluoride, a precursor for this compound. icm.edu.plbibliotekanauki.pl The direct reaction of fluosilicic acid with an aluminum source, such as aluminum hydroxide, is considered a cost-effective and operationally simple method for aluminum fluoride production. icm.edu.plwjygy.com.cn

The process involves reacting fluosilicic acid with aluminum hydroxide, which can be sourced from various industrial streams, including aluminum ash processing. icm.edu.plwjygy.com.cn The reaction kinetics have been studied, showing the process is governed by both interface reaction and internal diffusion, with an apparent activation energy of 30.8632 kJ·mol⁻¹. icm.edu.plbibliotekanauki.pl This pathway provides a method for the low-cost recycling of fluorine resources from industrial phosphate ore processing. bibliotekanauki.pl One patented process describes reacting fluosilicic acid with ammonium (B1175870) bicarbonate to first produce an ammonium fluoride solution, which is then reacted with aluminum chloride hexahydrate to yield aluminum fluoride trihydrate (AlF₃·3H₂O). google.com This intermediate is subsequently calcined to produce the final aluminum fluoride product. google.com

Table 3: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Aluminum Chloride Hexahydrate | AlCl₃·6H₂O |

| Aluminum Fluoride | AlF₃ |

| Aluminum Fluoride Trihydrate | AlF₃·3H₂O |

| Aluminum Lactate | Al(lact)₃ |

| Aluminum Hydroxide | Al(OH)₃ |

| Ammonium Bicarbonate | NH₄HCO₃ |

| Ammonium Fluoride | NH₄F |

| Di-sodium Fluorophosphate | Na₂PO₃F |

| Fluophosphoric Acid | H₂PO₃F |

| Fluosilicic Acid | H₂SiF₆ |

| Fluorapatite | Ca₅(PO₄)₃F |

| Gallium(III) Hydroxide | GaOOH |

| Guanidine | CH₅N₃ |

| Hydrogen Fluoride | HF |

| Phosphoric Acid | H₃PO₄ |

| Silicon Tetrafluoride | SiF₄ |

| Sodium Vanadium Fluorophosphate | NaVPO₄F |

| Strontium Aluminum Hydrogen Phosphate Fluoride | Sr₃Al₂(HPO₄)F₁₀ |

| Sulfuric Acid | H₂SO₄ |

| Vanadium(IV) Oxysulfate | VOSO₄ |

Kinetic and Mechanistic Analyses of Byproduct-Based Synthesis

The synthesis of aluminum fluoride, a precursor for this compound, can be achieved utilizing byproducts from the phosphate industry, such as fluosilicic acid (H₂SiF₆). icm.edu.plnih.gov This acid is generated when sulfuric acid reacts with phosphate rock that contains fluorides and silicates. nih.gov Kinetic studies of the reaction between fluosilicic acid and aluminum hydroxide provide critical insights into the reaction mechanism, which is essential for optimizing the industrial process and managing fluorine resources efficiently. icm.edu.plbibliotekanauki.pl

Kinetic analysis determined that the apparent reaction order is 1, with a calculated activation energy (Ea) of 30.8632 kJ/mol. bibliotekanauki.plresearchgate.net This relatively low activation energy indicates that the reaction can proceed at moderate temperatures. The kinetic model directly accounts for the presence of aluminum hydroxide impurities within the silica (B1680970) byproduct, confirming that internal diffusion and the interfacial reaction are the rate-controlling steps. icm.edu.pl Understanding this mechanism is crucial for developing strategies to enhance the purity of the intermediates used in producing this compound. icm.edu.plresearchgate.net

Table 1: Kinetic Parameters for Aluminum Fluoride Synthesis from Fluosilicic Acid

| Parameter | Value | Source |

|---|---|---|

| Kinetic Model | Uncreated-core model (controlled by internal diffusion and interfacial reaction) | icm.edu.pl |

| Apparent Reaction Order (n) | 1 | bibliotekanauki.plresearchgate.net |

| Apparent Activation Energy (Ea) | 30.8632 kJ/mol | bibliotekanauki.plresearchgate.net |

Electrochemical Synthesis Considerations for Phosphate-Aluminate Systems

Electrochemical synthesis presents a potential pathway for producing phosphate-containing compounds, drawing parallels to established industrial processes like the Hall-Héroult process for aluminum. nih.govacs.org The electrochemical reduction of phosphates to elemental phosphorus, known as the phosphate reduction reaction (PRR), is a complex process that can theoretically be applied to phosphate-aluminate systems. nih.govchemrxiv.org A key challenge is the high strength and inertness of the P–O bonds that must be cleaved. acs.orgchemrxiv.org

For an electrochemical route to be viable, several factors must be considered. The electrolyte must be designed to suppress unwanted side reactions, such as hydrogen evolution. nih.govchemrxiv.org Molten salt electrolytes are advantageous in this regard due to their high ionic conductivity and low proton content. nih.govchemrxiv.org Operating at elevated temperatures (above 281 °C) can also prevent the formation of passivating red phosphorus, favoring the production of gaseous white phosphorus which can be more easily separated. nih.gov

In such systems, the activity of oxide anions (Lux-Flood acidity) plays a critical role. acs.orgchemrxiv.org A low oxide anion activity enhances the activation of P–O bonds, which is crucial for the reaction to proceed efficiently. acs.org This can be achieved in condensed phosphate melts where phosphoryl anhydride (B1165640) linkages act as oxide acceptors. nih.govchemrxiv.org Studies on related systems have shown that using aluminum electrodes for electrochemical phosphate removal leads to the formation of stable precipitates like AlPO₄, particularly at a pH below 6.5. researchgate.net This demonstrates the feasibility of combining aluminum and phosphate species in an electrochemical setting. The reversibility of aluminum deposition and stripping has also been demonstrated in electrolytes containing aluminum hexafluorophosphate (B91526) (Al(PF₆)₃), indicating the stability of aluminofluorophosphate species under electrochemical conditions. researchgate.net

Control of Stoichiometry and Purity in Synthetic Processes

The precise control of stoichiometry and the assurance of high purity are paramount in the synthesis of complex inorganic compounds like this compound. The final composition and purity of the product are highly dependent on the reaction conditions. mt.com

One critical factor is the control of pH during precipitation. In the synthesis of sodium-aluminum fluoride salts, the desired product stoichiometry can be achieved by carefully admixing a sodium fluoride solution with a specific alkaline pH (e.g., 7.0-7.5) and an aluminum fluoride solution with a specific acidic pH (e.g., 2.7-3.0). google.com By maintaining the final reaction pH within a narrow range (e.g., 3.0-6.8) and controlling the temperature (e.g., 145-185°F), a double salt with a specific NaF/AlF₃ ratio can be selectively precipitated. google.com

The purity of the reactants is equally important. When using industrial byproducts like fluosilicic acid, challenges such as phase transitions and contamination can arise, affecting the purity and bulk density of the resulting aluminum fluoride. icm.edu.pl Strategies to improve purity often focus on facilitating the separation of byproducts, such as silica, before the crystallization of the desired product. icm.edu.pl In some synthesis methods, trace impurities can persist if reactants are not fully consumed. For example, in the synthesis of LiVPO₄F, the presence of unreacted LiF was identified as an impurity, highlighting the need to optimize reaction conditions to drive the reaction to completion. acs.org

Advanced methods for ensuring purity include mechanochemical synthesis, where a sequestrant is used to drive the reaction and bind byproducts. For instance, in an HF-free synthesis of alkali metal fluorides from fluorspar (CaF₂), metal oxides like TiO₂ or Al₂O₃ can be used. acs.org The sequestrant reacts with byproduct Ca(OH)₂ to form a stable, insoluble matrix (e.g., CaTiO₃), allowing for the extraction of a high-purity soluble fluoride salt. acs.org This approach avoids the formation of undesirable side products and enhances the purity of the final compound. acs.org

Table 2: Methods for Stoichiometry and Purity Control

| Control Parameter | Method | Application Example | Source |

|---|---|---|---|

| Stoichiometry | pH Control | Admixing NaF solution (pH 7.0-7.5) with AlF₃ solution (pH 2.7-3.0) to achieve a specific NaF/AlF₃ ratio. | google.com |

| Stoichiometry | Temperature Control | Maintaining reaction temperature between 145-185°F to facilitate the formation of the desired double salt. | google.com |

| Purity | Reactant Purification | Improving stability of silica precipitation for easy separation before aluminum fluoride crystallization. | icm.edu.pl |

| Purity | Byproduct Sequestration | Using a metal oxide (e.g., TiO₂) to react with and immobilize byproducts (e.g., Ca(OH)₂), allowing for pure product extraction. | acs.org |

| Purity | Driving Reaction to Completion | Optimizing synthesis conditions to ensure full consumption of reactants and avoid leftover impurities like LiF. | acs.org |

| Purity | Washing/Refining | Post-synthesis washing steps to remove soluble impurities from the final product precipitate. | google.com |

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| Aluminum Fluoride | AlF₃ |

| Aluminum Hexafluorophosphate | Al(PF₆)₃ |

| Aluminum Hydroxide | Al(OH)₃ |

| Aluminum Oxide | Al₂O₃ |

| Aluminum Phosphate | AlPO₄ |

| Calcium Fluoride (Fluorspar) | CaF₂ |

| Calcium Hydroxide | Ca(OH)₂ |

| Calcium Titanate | CaTiO₃ |

| Fluosilicic Acid | H₂SiF₆ |

| Hydrogen | H₂ |

| Lithium Fluoride | LiF |

| Lithium Vanadium Phosphate Fluoride | LiVPO₄F |

| Phosphorus (Red) | P |

| Phosphorus (White) | P₄ |

| Phosphoryl Anhydride | - |

| Silica | SiO₂ |

| Sodium-Aluminum Fluoride | NaₓAlᵧFₙ |

| Sodium Fluoride | NaF |

| Sulfuric Acid | H₂SO₄ |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local and Medium-Range Order

Liquid-State NMR for Solution-Phase Precursors

The formation of aluminum sodium fluoride (B91410) phosphate (B84403), particularly through sol-gel routes, involves the careful monitoring of precursor solutions using liquid-state NMR spectroscopy. acs.orgacs.org This technique is crucial for understanding the initial reaction mechanisms and the evolution of chemical species from the solution to the final glass product.

A common synthetic route employs aqueous solutions of di-sodium fluorophosphate (B79755) (Na₂PO₃F) and aluminum lactate (B86563) as precursors. acs.orgacs.orgresearchgate.net Multinuclear high-resolution liquid-state NMR, including ¹⁹F, ³¹P, and ²⁷Al NMR, is used to track the structural changes during the polycondensation process. acs.orgresearchgate.net

Key findings from liquid-state NMR studies of these precursor solutions include:

Stability of the P-F Bond: ¹⁹F NMR studies reveal that the covalent phosphorus-fluorine (P-F) bond in the fluorophosphate precursor remains stable in the aqueous solution. acs.orgresearchgate.net This bond is not immediately affected by the initial formation of aluminum-oxygen-phosphorus (Al-O-P) linkages as the sol begins to form a gel. acs.orgresearchgate.net

Monitoring of Complexation: ²⁷Al and ³¹P NMR spectra of aqueous solutions containing aluminum nitrate, sodium nitrate, and orthophosphoric acid indicate the presence of various aluminum-containing and phosphorus-containing complexes. sci-hub.se The chemical shifts and relative intensities of the NMR signals vary with the concentration of the components, allowing for the characterization of these complexes which are pivotal in forming the final glass matrix. sci-hub.se

Precursor Integrity: By monitoring the distinct NMR signals of the precursors, researchers can confirm their integrity and observe the gradual formation of new species as the gelation process proceeds. acs.orgacs.org For instance, the persistence of the ¹⁹F signal associated with the P-F bond confirms that fluorine is not immediately transferred from phosphorus to aluminum in the liquid phase. acs.org

Chemical Shift Analysis for Probing Local Environments

NMR chemical shifts (δ) are highly sensitive to the local electronic environment of a nucleus and serve as a powerful tool for determining coordination numbers and bonding arrangements in aluminum sodium fluoride phosphate glasses. libretexts.orgresearchgate.net The analysis of ¹⁹F, ²³Na, ²⁷Al, and ³¹P chemical shifts provides a detailed picture of the glass structure. sci-hub.seresearchgate.net

The chemical environment influences the resonant frequency of a nucleus, causing a shift relative to a standard reference. libretexts.org This shift, expressed in parts per million (ppm), can be correlated with specific structural motifs. libretexts.orgnih.govnih.gov

Table 1: Typical NMR Chemical Shifts for Nuclei in this compound and Related Glasses

| Nucleus | Chemical Shift (δ) Range (ppm) | Inferred Local Environment |

| ²⁷Al | ~ -10 ppm | Six-coordinated aluminum (AlO₆) species, often in Al(OP)₆ units where fluorine is coordinated to octahedral aluminum. acs.orgresearchgate.net |

| 30 - 50 ppm | Four-coordinated aluminum (AlO₄). researchgate.net | |

| 10 - 30 ppm | Five-coordinated aluminum (AlO₅). researchgate.net | |

| ³¹P | Progressively more negative | Increasing concentration of Al₂O₃, indicating a change in the local phosphorus environment and broadening of resonances. researchgate.net |

| -8 to -13 ppm | Phosphorus-containing complexes in solution, independent of component concentration. sci-hub.se | |

| ²³Na | Single resonance in solution | Indicates one primary type of sodium-containing complex in the precursor solution. sci-hub.se |

| ¹⁹F | Varies | Indicates fluorine transfer from phosphorus to aluminum upon heating, with fluorine coordinating to aluminum in the final glass. acs.org |

Systematic studies have shown that as alumina (B75360) content increases in sodium aluminophosphate glasses, the ³¹P Magic Angle Spinning (MAS) NMR spectra show a progressive shift toward more negative ppm values and significant broadening, indicating a systematic change in the P-O-Al linkages. researchgate.net The ²⁷Al MAS NMR spectra are often dominated by a resonance near -10 ppm, which is characteristic of six-coordinated aluminum environments. researchgate.net This suggests that aluminum acts as a network modifier, cross-linking phosphate chains. researchgate.net

Advanced Multi-Dimensional and Multi-Resonance NMR Techniques (e.g., TRAPDOR, REDOR)

To probe the connectivity and spatial relationships between different nuclei that are not directly bonded, advanced solid-state NMR techniques like Rotational Echo Double Resonance (REDOR) and TRAnsfer of Population in DOuble Resonance (TRAPDOR) are employed. researchgate.netgeoscienceworld.org These methods reintroduce the dipolar coupling between nuclear spins, which is otherwise averaged out by MAS, to provide information on internuclear distances up to a few angstroms. researchgate.netrsc.org

²⁷Al{³¹P} REDOR: This technique is used to quantify the number of phosphate species in the local environment of aluminum. researchgate.net By comparing the NMR signal with and without the application of dephasing pulses on the ³¹P channel, the strength of the Al-P dipolar coupling can be measured, revealing the extent of Al-O-P bond formation. researchgate.net For example, in certain fluoride phosphate glasses, REDOR results have shown that the average local aluminum environment is coordinated to both phosphate and fluoride species. researchgate.net

³¹P{²⁷Al} and ³¹P{²³Na} TRAPDOR: These experiments investigate the spatial distribution of aluminum and sodium cations relative to the phosphate network backbone. researchgate.net By observing the ³¹P signal while irradiating the ²⁷Al or ²³Na nuclei, information about the medium-range order is obtained. researchgate.net Studies on sodium aluminophosphate glasses using TRAPDOR have shown that the addition of aluminum primarily occurs through the modification of the phosphate tetrahedral backbone, while the sodium phosphate distribution remains relatively unchanged. researchgate.net

¹⁹F{³¹P} REDOR: This experiment is crucial for determining whether direct P-F bonds exist in the final glass structure. In many fluorophosphate glasses, these experiments have shown no evidence of direct P-F bonding, confirming that fluorine is primarily coordinated to aluminum. researchgate.net

Heteronuclear Correlation (HETCOR) NMR: Techniques like ³¹P{²⁷Al} CP-HETCOR (Cross-Polarization Heteronuclear Correlation) are used to establish direct correlations between neighboring phosphorus and aluminum nuclei, providing unambiguous evidence for P-O-Al linkages. researchgate.net

Elucidation of Connectivities and Spatial Distributions of Ions

The data from advanced NMR experiments directly lead to a detailed understanding of how ions are arranged within the amorphous network of this compound glass.

The combined results from REDOR, TRAPDOR, and HETCOR experiments demonstrate that the glass network is dominated by the preferential formation of Al-O-P linkages. researchgate.netacs.org Aluminum, typically in a six-coordinated state, acts as a cross-linking agent between phosphate chains, which can be described as Qⁿ units (where 'n' is the number of bridging oxygen atoms). researchgate.netresearchgate.net

The spatial distribution of fluoride ions is also clarified by these techniques. While fluorine is initially bonded to phosphorus in the precursors, it transfers to the aluminum environment during thermal treatment. acs.org ¹⁹F{³¹P} REDOR results confirm the absence of significant P-F bonds in the final glass, while other double-resonance experiments indicate that fluoride ions are part of the aluminum coordination sphere, forming Al-F bonds. researchgate.netresearchgate.net This leads to Al(F,OP)₆ octahedral units, significantly increasing the concentration of six-coordinated aluminum compared to fluoride-free phosphate glasses. acs.org

Similarly, ³¹P/²³Na TRAPDOR experiments provide insight into the distribution of sodium ions, suggesting they are spatially close to the phosphate backbone, acting as charge compensators for the non-bridging oxygens. researchgate.net This detailed structural information is critical for understanding the macroscopic properties of the material.

Vibrational Spectroscopy: Raman and Infrared (IR) Investigations

Vibrational spectroscopy, encompassing Raman and Infrared (IR) techniques, provides complementary information to NMR by probing the vibrational modes of the molecular and network structures within this compound. icm.edu.pl

Raman Spectroscopy for Network Structure and Bond Orders

Raman spectroscopy is highly effective for characterizing the phosphate network structure, including the types of phosphate tetrahedra (Qⁿ units) and the nature of the bridging bonds (P-O-P vs. P-O-Al). researchgate.netoptica.org

The Raman spectra of aluminophosphate glasses show characteristic bands that can be assigned to specific vibrational modes. optica.org Deconvolution of these spectra allows for a quantitative analysis of the different structural units. optica.org

Table 2: Key Raman Bands and Their Assignments in Aluminophosphate Glasses

| Wavenumber Range (cm⁻¹) | Assignment | Structural Interpretation |

| 1250 - 1400 | Asymmetric stretching of Q² units (v_as(Q²)) | Vibrations of metaphosphate chains. optica.org |

| 1000 - 1250 | Symmetric stretching of Q² units (v_s(Q²)) | Related to P-O bonds in metaphosphate chains. The intensity and frequency change with Al₂O₃ content. researchgate.netoptica.org |

| 600 - 850 | Symmetric stretching of P-O-P bridges (v(P-O-P)) | Indicates the connectivity between phosphate tetrahedra. optica.org |

| High Frequency Region | Stretching vibrations of tetrahedral groups | Shifts in this region indicate changes in the average bond strength of the glass network. rsc.org |

Infrared (IR) Spectroscopy for Molecular Vibrations and Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation due to molecular vibrations and is particularly sensitive to polar functional groups. icm.edu.pl It is used to identify the types of chemical bonds present in this compound. acs.orgmdpi.com The mid-infrared range (400–4000 cm⁻¹) is typically used for this analysis. icm.edu.pl

Table 3: Characteristic Infrared Absorption Bands in Aluminum-Containing Phosphate and Fluoride Materials

| Wavenumber Range (cm⁻¹) | Assignment | Structural Interpretation |

| ~3490 | Asymmetric and symmetric stretching of -NH₂ | Observed in functionalized precursors, confirming ligand presence. mdpi.com |

| ~1070-1150 | Al-O-H bending modes | Characteristic of boehmite (AlO(OH)), can indicate hydration or precursor remnants. researchgate.net |

| ~980 | Stretching vibration of Al=O | Confirms the presence of aluminum oxides. researchgate.net |

| ~650 | Asymmetric stretching of Al-O in AlO₆ | Indicates octahedrally coordinated aluminum. researchgate.net |

| Broad envelope (400-700) | Al-F stretching and F-Al-F bending modes | A broad band in this region is characteristic of AlF₃ and related structures, indicating Al-F bonding. psu.edu |

In the context of this compound, IR spectroscopy confirms the presence of P-O and Al-O bonds. The broad absorption bands typical for glassy materials can be deconvoluted to reveal specific vibrations. For example, the broad envelope of stretches and bending vibrations in amorphous aluminum fluoride has been analyzed to understand the short- and medium-range disorder. psu.edu The formation of Al-O-P linkages and the incorporation of fluoride into the aluminum coordination sphere create characteristic changes in the IR spectrum, which, when correlated with Raman and NMR data, provide a comprehensive structural model of the compound.

Correlation of Spectral Features with Structural Motifs

The structure of this compound glasses is a complex interplay of phosphate chains and aluminum coordination environments, which can be elucidated through various spectroscopic techniques. Raman spectroscopy, for instance, reveals that the structure of sodium aluminum fluoride phosphate (NAPF) glasses is largely dominated by metaphosphate chains. ingentaconnect.com In contrast, other fluorophosphate (FP) glass systems may exhibit a more depolymerized phosphate network with an abundance of pyro- and orthophosphate groups. ingentaconnect.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides further insights into the local atomic environments. In sodium aluminum fluoride phosphate glasses, all of the fluorine is found to be coordinated to octahedral aluminum, specifically as Al(F,OP)₆ units. acs.orgacs.org This leads to a notable increase in the concentration of six-coordinated aluminum (Al(VI)) compared to fluoride-free phosphate glasses. acs.orgacs.org 19F MAS-NMR studies differentiate between terminal fluorine bonded to phosphorus (P–FT) and aluminum (Al–FT), as well as a minor presence of bridging fluorine species (Al–F–Al). ingentaconnect.com The formation of Al-O-P linkages is a key feature, with studies indicating the presence of two to three Al-F bonds and three to four Al-O-P linkages in these glasses. researchgate.net

The introduction of fluorine into the phosphate glass network leads to significant structural rearrangements. During the synthesis of sodium aluminum fluoride phosphate glasses via a sol-gel route, an intramolecular fluorine transfer from phosphorus to aluminum occurs upon annealing. This is marked by the disappearance of the 19F NMR signal associated with fluorophosphate and the emergence of signals corresponding to F coordinated to aluminum. researchgate.net In the final glass, fluorine is exclusively bonded to either five- or six-coordinated aluminum, with no Al-F bonds present in four-coordinate aluminum units. researchgate.net

The correlation between spectral data and structural units is summarized in the table below:

Interactive Data Table: Correlation of Spectroscopic Features with Structural Motifs in this compound Glass

| Spectroscopic Technique | Spectral Feature | Corresponding Structural Motif |

| Raman Spectroscopy | Dominant bands | Metaphosphate chains ingentaconnect.com |

| 27Al MAS-NMR | Predominant signal | Six-coordinated aluminum (Al(VI)) ingentaconnect.comresearchgate.net |

| 19F MAS-NMR | Multiple signals | Terminal P-bound and Al-bound fluorine, bridging Al-F-Al ingentaconnect.comresearchgate.net |

| 27Al{31P} REDOR | Dipolar coupling | Al-O-P linkages researchgate.net |

| 27Al{19F} REDOR | Dipolar coupling | Al-F bonds researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Defect and Paramagnetic Centers

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for identifying and characterizing radiation-induced defects and paramagnetic centers in glass materials. In irradiated fluorophosphate glasses, a variety of defect centers can be detected, broadly categorized as phosphate-related, oxygen-related, and fluorine-related defects. researchgate.net

Phosphate and oxygen-related defects are typically paramagnetic and can be directly observed with EPR. researchgate.net A common defect in both NAPF and FP glasses is the phosphorus-oxygen hole center (POHC), which gives a characteristic EPR signal around g ≈ 2.004. ingentaconnect.com In NAPF glasses, an additional doublet signal at g ≈ 1.95 is attributed to the analogous defect site on a PO₃F unit. ingentaconnect.com

The specific types of defects and their EPR signatures can be influenced by the glass composition and the nature of the irradiation. For instance, in some X-ray irradiated fluorophosphate glasses, phosphate and oxygen-related defects are the primary paramagnetic species observed. researchgate.net The non-paramagnetic fluorine-related color centers are more elusive and have been identified in glasses with low phosphate content through optical absorption and annealing experiments. researchgate.net

The table below summarizes key paramagnetic centers identified in fluorophosphate glass systems using EPR spectroscopy.

Interactive Data Table: EPR Parameters of Defect Centers in Fluorophosphate Glasses

| Defect Center | g-value(s) | Description |

| Phosphorus-Oxygen Hole Center (POHC) | ~2.004 ingentaconnect.com | An intrinsic hole center associated with a phosphate group. ingentaconnect.com |

| POHC analogue in PO₃F unit | ~1.95 (doublet) ingentaconnect.com | A defect site similar to POHC but located on a fluorophosphate group. ingentaconnect.com |

| Phosphate and oxygen related defects | - | Paramagnetic centers whose optical absorptions correlate with EPR signals. researchgate.net |

X-ray Absorption Spectroscopy (XAS) for Elemental Speciation and Local Structure

X-ray Absorption Spectroscopy (XAS) is a highly specific technique for probing the local structure and chemical state of a particular element within a material. osti.gov It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information on the oxidation state and coordination geometry of the absorbing atom, while EXAFS reveals details about the bond distances, coordination number, and types of neighboring atoms.

In the context of fluorophosphate glasses, XAS can be employed to determine the coordination environment of aluminum and other constituent elements. For example, in tungstate (B81510) fluorophosphate glasses, XANES studies at the tungsten L-edges have shown that tungsten atoms are exclusively in a six-fold coordinated (octahedral WO₆) environment. researchgate.net

The application of XAS to this compound would allow for a precise determination of the Al-O and Al-F bond lengths and coordination numbers, complementing the information obtained from NMR. By comparing the XANES spectra of the aluminum in the glass with that of reference compounds with known aluminum coordination, the local geometry around the aluminum atoms can be definitively established. This technique is particularly valuable for complex, amorphous systems where long-range order is absent, providing a direct probe of the elemental speciation and local atomic arrangement. rsc.org

Other Spectroscopic Techniques (e.g., UV-VIS) in Fluorophosphate Systems

UV-Visible (UV-Vis) absorption spectroscopy is another valuable tool for characterizing fluorophosphate glasses, particularly when they are doped with optically active ions. These glasses are known for their wide spectral transparency, from the UV to the near-IR region, making them excellent hosts for laser applications. acs.org

The absorption spectra of doped fluorophosphate glasses reveal the electronic transitions of the dopant ions, which are influenced by the local environment provided by the glass matrix. For instance, the UV-Vis-NIR absorption spectrum of thulium-doped fluorophosphate glass shows distinct absorption bands corresponding to transitions from the ground state to various excited states of the Tm³⁺ ion. esrgroups.org Similarly, studies on praseodymium-doped multicomponent fluorophosphate glasses have utilized UV-Vis absorption to investigate compositional-dependent optical properties. researchgate.net

Beyond studying dopants, UV-Vis spectroscopy can also be used to investigate radiation-induced defects. The optical absorption bands of these defects often lie in the UV and visible regions of the spectrum, and their analysis can complement EPR studies in identifying the nature of the defect centers. researchgate.nettuni.fi

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Aluminum Sodium Fluoride (B91410) Phosphate (B84403)

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of materials. It offers a balance between accuracy and computational cost, making it suitable for complex systems containing multiple elements like aluminum sodium fluoride phosphate.

DFT calculations are employed to determine the most stable atomic arrangements (geometry optimization) and to understand the electronic nature of the compound. In studies of related aluminum fluoride and phosphate systems, DFT has been used to model the structures of aqueous Al-F complexes and aluminophosphate glasses. nih.goviaea.org

For this compound glasses, research indicates that aluminum is predominantly found in a six-coordinated state, forming [AlF3(O-P)3] and [AlF2(O-P)4] octahedral units. researchgate.net DFT calculations on similar systems, such as aqueous aluminum-fluoride complexes, have been performed at the B3LYP/6-311+G** level of theory to obtain microscopic properties. nih.gov These calculations reveal that Al-O bond lengths tend to increase as fluoride ions progressively replace water molecules in the coordination sphere, indicating a labilizing effect of the fluoride ligand. nih.gov The geometry of moieties like AlF₄⁻ in enzymatic systems, which serve as analogues for phosphate transfer, is often found to be octahedral. cardiff.ac.uk

| Parameter | System/Method | Value | Reference |

| Coordination Number | (NaPO₃)₁₋ₓ-(AlF₃)ₓ glass | 6 (predominantly) | researchgate.net |

| Al-F Bond Length | Aspartyl tetrafluoroaluminates | 1.77 ± 0.28 Å | cardiff.ac.uk |

| Al-O Bond Length | pAlTMA polymer (DFT) | ~1.9 Å | rsc.org |

| Al-OH₂ Bond Length | Aqueous Al-F complexes (DFT) | Increases with F⁻ substitution | nih.gov |

This table presents representative data from studies on related aluminum fluoride phosphate systems to illustrate typical geometric parameters investigated via computational and experimental methods.

The electronic structure calculations reveal insights into the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the compound's reactivity and stability. researchgate.net

A significant application of DFT is the prediction of spectroscopic parameters, which can be directly compared with experimental results to validate the computational models. For aluminum-containing compounds, ²⁷Al and ¹⁹F Nuclear Magnetic Resonance (NMR) are particularly informative. mdpi.comresearchgate.net

DFT calculations using the Gauge-Invariant Atomic Orbital (GIAO) method have been successful in predicting ²⁷Al and ¹⁹F NMR chemical shifts for aqueous Al-F complexes. nih.gov High-resolution solid-state NMR experiments on (NaPO₃)₁₋ₓ-(AlF₃)ₓ glasses have identified terminal P-bound and Al-bound fluorine species, as well as a small number of fluorine atoms bridging two aluminum octahedra. researchgate.net Experimental ¹⁹F MAS-NMR spectra for natrophosphate show a single resonance around -222.7 ppm. rsc.org DFT-based predictions complement these findings by assigning specific spectral features to distinct chemical environments within the glass network. nih.govmdpi.com

Vibrational spectroscopy (Infrared and Raman) is also modeled using DFT. Calculations of harmonic vibrational frequencies help in assigning the bands observed in experimental spectra. researchgate.net For instance, the symmetric and antisymmetric stretching modes of PO₄³⁻ anions can be identified, providing information on the local structure and connectivity of the phosphate groups. rsc.org

| Nucleus | System | Calculated Shift (ppm) | Experimental Shift (ppm) | Reference |

| ²⁷Al | Aqueous Al-F complexes | Good consistency with experimental values | Varies with complex | nih.gov |

| ¹⁹F | Aqueous Al-F complexes | Good consistency with experimental values | Varies with complex | nih.gov |

| ¹⁹F | Natrophosphate | - | ~ -222.7 | rsc.org |

| ³¹P | Natrophosphate | - | Two resonances observed | rsc.org |

This table compares computationally predicted and experimentally measured NMR chemical shifts for nuclei in related phosphate and fluoride systems.

DFT is instrumental in mapping the reaction pathways and energy landscapes of chemical processes. For the formation of aluminum fluoride species, DFT simulations have been used to investigate reaction mechanisms, such as the fluorination of an alumina (B75360) surface or the synthesis from aluminum alkoxides. neliti.comnih.gov These studies utilize methods like linear synchronous transit (LST) and quadratic synchronous transit (QST) to locate transition states and calculate the energy barriers for reactions. neliti.com

In a kinetic study on the preparation of aluminum fluoride from fluosilicic acid, the process was modeled as a liquid-solid reaction controlled by internal diffusion and interfacial reaction, with a calculated apparent activation energy of 30.86 kJ·mol⁻¹. icm.edu.pl DFT studies on related systems have calculated binding energies for fluoride ions with aluminum-containing polymers to be as strong as -19.0 kcal·mol⁻¹, elucidating the interaction mechanisms. rsc.org The analysis of the energy landscape provides a quantitative framework for understanding the catalytic and reactive properties of the material. nih.gov

Understanding the nature of the chemical bonds and the distribution of electronic charge is fundamental to explaining a material's properties. The bond between aluminum and fluorine is very strong (approximately 670 kJ/mol) and has significant ionic character, stemming from the high electronegativity of fluorine and the nature of the Al³⁺ cation. nih.govwikipedia.org

DFT calculations, often combined with Natural Bond Orbital (NBO) analysis, are used to quantify the charge distribution on each atom and characterize the bonds. researchgate.net These analyses can reveal the degree of covalency versus ionicity. For example, in aqueous Al-F complexes, the trans effect of the F⁻ ligand, where the Al-OH₂ bond opposite to the fluoride is elongated, is an indicator of the influence of charge distribution on bond character. nih.gov Studies on (NaPO₃)₁₋ₓ-(AlF₃)ₓ glasses show that Al-bound terminal F atoms interact more strongly with sodium ions than P-bound terminal F atoms, which is consistent with local charge considerations. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Phase Transitions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of atomic systems, providing insights into dynamic processes, structural evolution, and phase transitions. For amorphous materials like this compound glasses, MD is essential for generating realistic structural models. aip.org

The common procedure involves a "melt-and-quench" simulation, where the constituent atoms are placed in a simulation box at a high temperature to achieve a liquid state, followed by cooling to room temperature to form a glass. aip.org These simulations have been applied to various phosphate, aluminophosphate, and fluoride-containing glasses. iaea.orgacs.orgscispace.com

MD simulations provide detailed information on the glass structure, such as the distribution of Qⁿ species (phosphate tetrahedra with n bridging oxygen atoms), coordination numbers, and bond angle distributions. aip.org This technique is crucial for understanding ion mobility, particularly of Na⁺ ions, which is relevant for applications like solid-state electrolytes. researchgate.net Furthermore, MD can be used to simulate phase separation and the clustering of ions, such as the segregation of fluoride and phosphate ions within a glass network. acs.org

Ab Initio and Semi-Empirical Approaches for Electronic Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high-accuracy approach to studying materials. DFT itself is a major class of ab initio methods. Another prominent technique is ab initio molecular dynamics (AIMD), where the forces acting on the atoms at each time step are calculated directly from electronic structure theory. researchgate.net

AIMD has been applied to study the structure and electronic properties of complex multicomponent glasses, including those containing phosphorus and aluminum. researchgate.net This method is particularly powerful for modeling phenomena where bond formation and breakage are important, such as during glass formation or dissolution. ucl.ac.uk First-principles calculations have also been used to study the structure and stability of various Li-P and Na-P compounds, which are relevant to the phosphate component of the target material, and to predict new stable and metastable phases. acs.org These studies provide detailed information on the electronic properties, including the density of states and the electronic band gap, which are critical for the material's optical and electrical behavior. researchgate.net

Semi-empirical approaches, which use parameters derived from experimental data, offer a computationally less expensive alternative, though they are generally less common in modern solid-state materials research compared to the more robust DFT and AIMD methods.

Computational Analysis of Ion Coordination and Speciation in Solution

Computational and theoretical methods, particularly molecular dynamics (MD) simulations and quantum chemical calculations, provide significant insights into the complex interactions governing ion coordination and speciation of aluminum, sodium, fluoride, and phosphate ions in solution. These studies are crucial for understanding the structure and properties of these systems, which can be challenging to characterize solely through experimental means. shareok.org

Research into molten salt systems, such as those containing cryolite (B1665278) (Na₃AlF₆), offers a foundational understanding of aluminum-fluoride coordination. researchgate.netacs.org MD simulations have been employed to investigate the local structure and transport properties of these melts. researchgate.net In Na₃AlF₆–Al₂O₃ molten salt systems, for example, simulations reveal the coexistence of various aluminum-fluoride complexes, primarily [AlF₄]⁻, [AlF₅]²⁻, and [AlF₆]³⁻. The relative abundance of these species is highly dependent on the system's composition. At low concentrations of alumina (Al₂O₃), the [AlF₆]³⁻ ion is the predominant species. As the alumina concentration increases, the equilibrium shifts, and [AlF₄]⁻ becomes the major species. researchgate.net

In aqueous solutions, the speciation of aluminum-fluoride complexes is further complicated by hydrolysis and pH. mdpi.com Computational models and nuclear magnetic resonance (NMR) studies suggest that in acidic aqueous solutions, the octahedral coordination of aluminum is prevalent. mdpi.comncl.ac.uk Species such as AlF²⁺·4H₂O, AlF₃·3H₂O, and AlF₄⁻·2H₂O have been identified. mdpi.com It has been proposed that the fully fluorinated [AlF₆]³⁻ complex may not be stable in aqueous environments, with fluorine-oxo exchange reactions leading to the formation of mixed complexes containing hydroxide (B78521) or water molecules, such as [AlFₓ(OH)ᵧ(H₂O)z]³⁻ˣ⁻ᵞ. mdpi.com

The introduction of phosphate ions into the system adds another layer of complexity due to the potential for competitive complexation. Aluminofluoride complexes (AlFₓ) are recognized as structural and electronic analogs of phosphate groups, which can lead to significant interactions. researchgate.net Quantum chemical calculations, such as those based on Density Functional Theory (DFT), have been used to explore the structure and stability of such mixed complexes. For instance, calculations on related systems have determined the stoichiometry and binding affinities for metal-ligand complexes, revealing how different ions coordinate. nih.gov These theoretical studies can compute structural parameters like bond lengths and angles, providing a detailed picture of the coordinated species. nih.govresearchgate.net

The following tables present data synthesized from computational studies, illustrating the speciation and structural characteristics of aluminum-fluoride and related complexes under different conditions.

Table 1: Speciation of Aluminum-Fluoride Complexes in Molten Salt System (Na₃AlF₆–Al₂O₃) from MD Simulations

This table shows the calculated distribution of different aluminum-fluoride ionic species at varying concentrations of alumina (Al₂O₃) in a molten salt system at 1200 K, as determined by molecular dynamics simulations. researchgate.net

| Al₂O₃ Concentration (wt%) | Dominant Species | Approximate Distribution |

| 1-2 | [AlF₆]³⁻ | [AlF₆]³⁻ is the major species |

| 3 | - | Percentages of [AlF₄]⁻, [AlF₅]²⁻, and [AlF₆]³⁻ are nearly equal |

| 4 | [AlF₄]⁻ | [AlF₄]⁻ becomes the major species |

Table 2: Calculated Physicochemical Properties for an Al³⁺-Ligand Complex at pH 6

This table provides an example of data obtained from quantum chemical calculations for a metal-ligand complex, demonstrating the type of information that can be derived for aluminum complexes. The data shown here is for an aluminum-propyl gallate complex. nih.gov

| Property | Value |

| Stoichiometry (Al³⁺:Ligand) | 1:1 |

| Apparent Formation Constant (logK) | 5.10 ± 0.16 |

| Coordination | Al³⁺ coordinated at 8,9-OH doubly deprotonated catechol site with double H₂O and double Cl⁻ ions |

| Formula | [Al(PG)(H₂O)₂Cl₂]⁻ |

Phase Transformations and Thermal Behavior

Identification and Characterization of Endothermic Phase Transitions

The application of thermal energy to aluminum sodium fluoride (B91410) phosphate (B84403) and related compounds can induce phase transitions, which are often detected as endothermic events in thermal analysis techniques like Differential Scanning Calorimetry (DSC). These transitions signify energy absorption required for structural reorganization.

In analogous complex fluorophosphate (B79755) systems, such as the ferric fluorophosphate Na₃Fe₂(PO₄)₂F₃, multiple structural phase transitions have been identified through sensitive techniques like Mössbauer spectrometry and calorimetry. acs.org These transitions, observed through changes in quadrupolar splitting with temperature, are attributed to subtle movements of the sodium cations within the crystal lattice. acs.org The thermal breakdown of simpler aluminum phosphates, like aluminum metaphosphate [Al(PO₃)₃], into other phases such as aluminum orthophosphate [AlPO₄] also represents a temperature-dependent reaction that involves energy absorption. osti.gov The temperatures at which these transitions occur are dependent on factors like the material's starting phase and the partial pressure of oxygen in the environment. osti.gov

Table 1: Examples of Phase Transitions in Related Fluorophosphate and Phosphate Compounds

| Compound | Technique | Observation | Reference |

|---|---|---|---|

| Na₃Fe₂(PO₄)₂F₃ | Mössbauer Spectrometry, Calorimetry | Two structural phase transitions detected, involving slight motions of Na⁺ cations. | acs.org |

| Al(PO₃)₃ (Aluminum Metaphosphate) | Thermogravimetric Analysis (TGA) | Thermal breakdown into AlPO₄ at temperatures above 1400 °C in air. | osti.gov |

| CeF₃ (Cerium Fluoride) | Differential Scanning Calorimetry (DSC) | Endothermic peak associated with evaporation of adsorbed water (40-250 °C) and an exothermic peak for phase transformation at higher temperatures (1170-1400 °C). | mdpi.com |

Polymorphism and High-Temperature Structural Transformations

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a key feature of aluminum phosphates and related compounds. Aluminum phosphate itself is known to undergo significant polymorphic transformations that mirror those of silica (B1680970), including quartz-type, tridymite, and cristobalite forms, which are accompanied by large changes in molar volume. google.com This inherent structural instability at high temperatures can be a challenge for its use in ceramic applications. google.com

In more complex systems containing sodium and fluoride, a rich variety of polymorphic behaviors is observed. For instance, compounds like sodium tungstate (B81510) (Na₂WO₄), which are isostructural with some phosphate compounds, exhibit multiple phase transitions upon heating, moving from a high-symmetry cubic phase to lower-symmetry orthorhombic structures at elevated temperatures. researchgate.net Similarly, the precursor material aluminum fluoride (AlF₃) can exist in several phases, including θ-AlF₃, β-AlF₃, and α-AlF₃, which are formed depending on the thermal decomposition temperature of its hydrate. researchgate.net For sodium fluorophosphates like Na₃Fe₂(PO₄)₂F₃, high-temperature transformations involve subtle rearrangements of the sodium ions within the channels of the [Fe₂(PO₄)₂F₃]³⁻ framework. acs.org

Table 2: Polymorphism in Aluminum Phosphate and Related Compounds

| Compound | Polymorphs/Phases | Transition Details | Reference |

|---|---|---|---|

| Aluminum Phosphate (AlPO₄) | Quartz-type, Tridymite, Cristobalite | Undergoes transformations with large molar volume changes upon heating. | google.com |

| Sodium Tungstate (Na₂WO₄) | Cubic (Spinel-type), Orthorhombic | Phase transition from cubic to a lower symmetry phase occurs above 833 K. | researchgate.net |

| Aluminum Fluoride (AlF₃) | θ-AlF₃, β-AlF₃, α-AlF₃ | Phases are achieved at progressively higher thermal decomposition temperatures of the precursor. | researchgate.net |

| Na₃Fe₂(PO₄)₂F₃ | Multiple structural phases | Phase transitions are related to the ordering and movement of Na⁺ ions. | acs.org |

Influence of Compositional Variations on Phase Stability and Transition Temperatures

The stability of the aluminum sodium fluoride phosphate structure and its transition temperatures are highly sensitive to compositional variations, including the ratio of aluminum to phosphorus (Al/P), the fluorine content, and the concentration of sodium ions.

In fluoroaluminophosphate glasses, both a low Al/P ratio (<1) and a high fluorine-to-aluminum ratio (F/Al) promote an increased fraction of six-coordinate aluminum (Al researchgate.net). frontiersin.org The addition of fluoride forces most aluminum into this six-fold coordination, which fundamentally alters the glass network's connectivity and stability. frontiersin.org Similarly, for crystalline sodium vanadium fluorophosphate [NaₓV₂(PO₄)₂F₃], the stability of the framework is dependent on the sodium content (x). While the framework is generally stable across a range of sodium concentrations, certain intermediate compositions can be weakly unstable relative to other competing phases. acs.org

The surrounding atmosphere also plays a critical compositional role. The thermal stability of aluminum phosphates increases with higher oxygen partial pressure, delaying the breakdown of the phosphate structure to higher temperatures. osti.gov Furthermore, the presence of additives like sodium fluoride (NaF) can significantly alter high-temperature phase behavior. In studies on SiAlONs, the addition of NaF at 1650 °C led to the formation of new phases with a higher aluminum content, suggesting that NaF facilitates the removal of other elements (in that case, silicon) as volatile fluorides, thereby changing the bulk composition and stabilizing new structures. mdpi.com

Table 3: Impact of Compositional Changes on Phase Stability

| Compositional Factor | System | Effect | Reference |

|---|---|---|---|

| Low Al/P ratio and high F/Al ratio | Fluoroaluminophosphate glasses | Favors 6-fold aluminum coordination (Al researchgate.net), increasing network connectivity. | frontiersin.org |

| Sodium content (x) | NaₓV₂(PO₄)₂F₃ | Framework is stable, but intermediate values of x can be weakly unstable. | acs.org |

| Increasing O₂ partial pressure | Aluminum Phosphates | Increases thermal stability and the temperature of decomposition. | osti.gov |

| NaF additive | β-SiAlONs | Promotes formation of new phases with higher aluminum content at 1650 °C. | mdpi.com |

Thermal Annealing Effects on Microstructure and Crystallinity

Furthermore, annealing can trigger phase transformations. In the CeF₃ system, annealing not only increased particle size but also led to the formation of cerium oxide (CeO₂) phases at temperatures of 500 °C and a transformation from the hexagonal CeF₃ phase to a more stable structure at very high temperatures (1170-1400 °C). mdpi.com This indicates that annealing can alter not just the size and perfection of crystals but also their chemical and structural identity, a principle that applies to complex phosphate systems as well.

Table 4: Effect of Annealing on Cerium Fluoride Nanoparticles (Analogy for Crystallinity Changes)

| Annealing Temperature (°C) | Observation | Resulting Particle/Crystallite Size | Reference |

|---|---|---|---|

| 300 | Increase in crystallite size. | ~16 nm | mdpi.com |

| 500 | Further increase in crystallite size and formation of CeO₂ phase. | ~50 nm (CeF₃), ~75 nm (CeO₂) | mdpi.com |

Mechanisms of Fluorine Transfer and Coordination Changes upon Heating

Heating this compound initiates complex atomic-level rearrangements, particularly concerning the coordination environment of aluminum and the transfer of fluorine. Fluoride ions play a crucial role in determining the structure, with their mobility at high temperatures being key to phase transformations.

A fundamental change driven by fluorine is the shift in aluminum's coordination number. While often four-coordinate (tetrahedral) in simple oxides or phosphates, the presence of the highly electronegative fluoride ion favors a six-coordinate (octahedral) environment for aluminum. frontiersin.orgmdpi.com This is a driving force for structural changes upon heating as atoms rearrange to achieve more stable coordination.

The mechanism of fluorine transfer at high temperatures can be facilitated by the formation of volatile intermediates. In studies of alumina (B75360) with fluoride additives, it has been proposed that an intermediate aluminum oxyfluoride (AlOF) species may form. researchgate.net This species can accelerate mass transport through the gas phase, effectively lowering the energy barrier for phase transformations. researchgate.net

Furthermore, the presence of sodium ions can actively participate in the fluorine transfer mechanism. Theoretical and spectroscopic studies suggest that sodium ions can form weak interactions with fluorine atoms already bonded to aluminum (Al–F----Na). acs.org This interaction polarizes and activates the Al-F bond, making the fluoride more susceptible to exchange or transfer, which likely proceeds through an associative mechanism where a new bond begins to form before the old one is fully broken. acs.orgresearchgate.net

Table 5: Fluorine-Related Mechanisms and Coordination

| Phenomenon | Mechanism/Description | Key Species/Interaction | Reference |

|---|---|---|---|

| Aluminum Coordination Change | Fluoride addition favors a shift from 4-coordinate (Al researchgate.net) to 6-coordinate (Al researchgate.net) aluminum. | Al researchgate.net, Al researchgate.net, Al researchgate.net | frontiersin.org |

| Fluoride-Mediated Mass Transport | Formation of gaseous transition phases accelerates atomic diffusion and phase transitions. | AlOF (g) | researchgate.net |

| Activation of Fluorine | Sodium ions polarize the Al-F bond, making fluorine more labile and facilitating transfer. | Al-F----Na⁺ interaction | acs.org |

| Fluoride Exchange Reaction | Fluoride exchange between complexes is proposed to occur via an associative (Iₐ) mechanism. | Associative intermediate | researchgate.net |

Solid State Chemistry and Advanced Materials Science Applications

Fluoride-Phosphate Glasses and Glass-Ceramics Incorporating Aluminum and Sodium

Fluoride-phosphate glasses, particularly those incorporating aluminum and sodium, represent a significant class of materials in advanced optics and materials science. These materials combine the advantageous properties of both fluoride (B91410) glasses (low phonon energy, broad transmission range) and phosphate (B84403) glasses (high chemical durability, good rare-earth ion solubility), making them attractive for applications such as lasers and optical amplifiers. tib.euusp.br The inclusion of aluminum and sodium plays a crucial role in the glass network formation and influences the ultimate properties of the material.

The structure of these glasses is complex, often characterized by a network of phosphate chains cross-linked by aluminum. The introduction of fluoride ions modifies this network, leading to the formation of Al-F bonds and altering the local environment of the constituent ions. rsc.orgunesp.br Sodium ions typically act as network modifiers, disrupting the phosphate chains and lowering the melting temperature of the glass.

Structural Foundations of Photophysical Properties in Doped Systems

The photophysical properties of fluoride-phosphate glasses doped with rare-earth ions are intrinsically linked to the glass structure. The local environment around the dopant ion, including the type and arrangement of neighboring atoms, dictates the efficiency and wavelength of light emission. rsc.org In aluminum sodium fluoride phosphate glasses, the rare-earth ions can be coordinated by either oxygen from the phosphate groups or fluoride ions. rsc.org The degree of covalency between the rare-earth ion and the surrounding ligands significantly impacts spectroscopic parameters. tib.eu For instance, an increase in phosphate content leads to a higher covalency due to the substitution of lower polarizability fluorine ions with higher polarizability oxygen ions. tib.eu

The presence of aluminum is critical in shaping the glass network. Studies have shown that with increasing AlF₃ content, the polyphosphate network structure is progressively transformed into a structure dominated by Al-O-P linkages. rsc.orgunesp.br This structural change directly affects the local environment of the rare-earth ions. Even at high fluoride concentrations, some residual coordination of rare-earth ions to phosphate groups can persist. rsc.org The distribution of fluoride ions is also not uniform; they are predominantly found in an environment rich in alkaline earth metals and aluminum. rsc.org

| Structural Feature | Description | Impact on Photophysical Properties |

|---|---|---|

| Rare-Earth Ion Coordination | Rare-earth ions can be coordinated by both fluoride and oxygen (from phosphate groups). rsc.org | Determines the symmetry of the ligand field, influencing transition probabilities and emission spectra. Fluoride environments generally lead to lower non-radiative decay rates. |

| Al-O-P Linkages | Formed as AlF₃ content increases, replacing P-O-P bonds. rsc.orgunesp.br | Alters the rigidity and phonon energy of the glass matrix, affecting the luminescence efficiency of dopant ions. |

| Fluoride Distribution | Fluoride ions are primarily located in aluminum and alkaline earth metal-rich regions. rsc.org | Creates localized, low-phonon energy environments that can enhance the luminescence of nearby rare-earth ions. |

| Covalency of Ligand Bonds | Increases with higher phosphate content due to the higher polarizability of oxygen compared to fluorine. tib.eu | Affects Judd-Ofelt parameters, which are related to the intensity of electronic transitions. tib.eu |

Integration and Spectroscopic Signatures of Rare-Earth Ions

The integration of rare-earth ions into the this compound glass matrix is a key aspect of their functionality in optical devices. The specific spectroscopic signatures of these ions serve as powerful probes of their local environment within the glass. Techniques such as photoluminescence spectroscopy and electron paramagnetic resonance (EPR) are employed to characterize these signatures. rsc.org

For example, the emission spectrum of Europium (Eu³⁺) is particularly sensitive to its surroundings. The intensity ratio of the ⁵D₀ → ⁷F₂ (electric dipole) to ⁵D₀ → ⁷F₁ (magnetic dipole) transitions is a well-established indicator of the asymmetry of the Eu³⁺ site. rsc.org In these glasses, this ratio, along with the lifetime of the ⁵D₀ excited state and phonon sideband intensities, shows clear correlations with the glass composition. rsc.org Similarly, EPR spectroscopy of Ytterbium (Yb³⁺) spin probes can provide detailed information about the local coordination environment. rsc.org The analysis of these spectroscopic features confirms that even with substantial fluoride content, a degree of rare-earth phosphate coordination remains. rsc.org

| Spectroscopic Technique | Parameter Measured | Information Gained |

|---|---|---|

| Photoluminescence (Eu³⁺) | ⁵D₀ → ⁷F₂ / ⁵D₀ → ⁷F₁ intensity ratio | Asymmetry of the rare-earth ion site. rsc.org |

| Photoluminescence (Eu³⁺) | Lifetime of the ⁵D₀ excited state | Efficiency of non-radiative decay processes. rsc.org |

| Excitation Spectroscopy | Normalized phonon sideband intensities | Strength of the coupling between the rare-earth ion and the glass host vibrations. rsc.org |

| Electron Paramagnetic Resonance (Yb³⁺) | g-factor | Nature and symmetry of the local ligand field. rsc.org |

Sol-Gel Derived Glass Networks and their Unique Characteristics

The sol-gel method offers an alternative to traditional melt-quenching for synthesizing this compound glasses. researchgate.netacs.org This low-temperature technique allows for the preparation of high-purity and homogeneous materials, with the potential to create unique structural arrangements not accessible through high-temperature routes. mdpi.com The process typically involves the hydrolysis and condensation of precursors, such as aluminum lactate (B86563) and di-sodium fluorophosphate (B79755), in an aqueous solution to form a gel. acs.org Subsequent heat treatment of the dried gel (xerogel) leads to the formation of the final glass. acs.org

A key characteristic of sol-gel derived this compound glasses is the evolution of the fluorine bonding environment during the synthesis. Initially, the covalent F-P bond from the precursor can remain stable during the formation of Al-O-P linkages in the gel state. acs.org Upon heating, an intramolecular transfer of fluorine from phosphorus to aluminum occurs. acs.org This results in a final glass structure where the fluorine is preferentially bonded to octahedral aluminum units (Al(F,OP)₆). acs.orgacs.org This process leads to a significant increase in the concentration of six-coordinated aluminum compared to corresponding fluoride-free glasses prepared by similar methods. acs.orgacs.org Advanced solid-state NMR techniques, such as rotational echo double resonance (REDOR), have been instrumental in quantifying the extent of Al-F and Al-O-P connectivities in these materials. acs.org

Biomimetic Interactions and Enzymatic Phosphate Analogy of Aluminofluoride Complexes

In the realm of biochemistry, aluminofluoride complexes (AlFₓ), which can form spontaneously in aqueous solutions containing fluoride and trace amounts of aluminum, have emerged as powerful tools for studying enzyme mechanisms. ingentaconnect.comfluorideresearch.orgeurekaselect.com These complexes exhibit a remarkable ability to act as analogs of phosphate groups, a ubiquitous component in cellular metabolism and signaling. fluorideresearch.orgresearchgate.net This mimicry has provided profound insights into a wide array of biological processes, particularly those involving phosphoryl transfer reactions.

Structural Mimicry of Phosphate Groups by Aluminofluoride Species

The ability of aluminofluoride complexes to mimic phosphate groups stems from several key structural and chemical similarities. The Al-F bond length is very close to that of the P-O bond in a phosphate group. fluorideresearch.org Furthermore, aluminum is located near phosphorus in the periodic table, and their valence electrons occupy the same third shell. fluorideresearch.org Both fluorine and oxygen have similar sizes and valence orbitals. fluorideresearch.org These shared characteristics allow AlFₓ complexes to bind to the phosphate-binding sites of many enzymes with high affinity. nih.gov

Depending on the number of fluoride ions, aluminofluoride complexes can adopt different geometries. For instance, AlF₃ can adopt a trigonal planar geometry, which is thought to mimic the transition state of phosphoryl transfer reactions. nih.gov In contrast, AlF₄⁻ often forms a tetrahedral or octahedral structure that can act as an analog of the ground-state phosphate group. chem-soc.sinih.gov This ability to simulate different states of the phosphate group during a reaction makes aluminofluoride complexes invaluable for structural and mechanistic studies of enzymes. chem-soc.si

| Property | Phosphate (PO₄³⁻) | Aluminofluoride (AlFₓ) | Significance in Mimicry |

|---|---|---|---|

| Bond Length | P-O: ~1.5-1.6 Å researchgate.net | Al-F: ~1.55 Å embopress.org | Similar bond lengths allow AlFₓ to fit into phosphate-binding sites. fluorideresearch.org |

| Geometry | Tetrahedral | Trigonal planar (AlF₃), Tetrahedral/Octahedral (AlF₄⁻) nih.govchem-soc.si | Ability to mimic both ground state and transition state geometries of phosphate. nih.govchem-soc.si |

| Electronegativity | Oxygen is highly electronegative. | Fluorine is more electronegative than oxygen. fluorideresearch.org | Contributes to the formation of strong interactions, including hydrogen bonds, within the enzyme active site. fluorideresearch.org |

| Binding Affinity | Varies depending on the enzyme. | Binds with high affinity, often reversibly, to phosphate sites. nih.gov | Allows for the stabilization and study of enzyme-substrate complexes. |

Mechanistic Insights into Phosphoryl Transfer Processes using AlFₓ Analogs

Aluminofluoride complexes have been instrumental in elucidating the mechanisms of phosphoryl transfer reactions, which are fundamental to processes like signal transduction, energy metabolism, and DNA replication. chem-soc.si Many enzymes that catalyze these reactions, such as G-proteins, ATPases, and kinases, are affected by AlFₓ. fluorideresearch.orgnih.gov By binding to the active site, often in conjunction with a nucleoside diphosphate (B83284) like GDP, aluminofluoride complexes can lock the enzyme in a state that mimics the transition state of the reaction. fluorideresearch.orgembopress.org